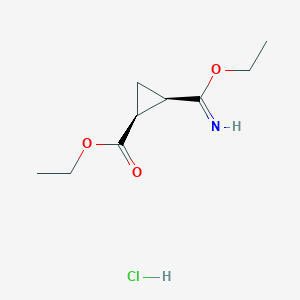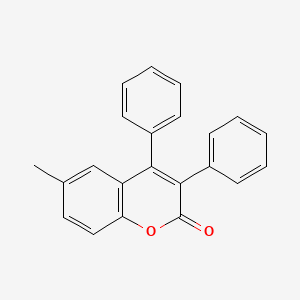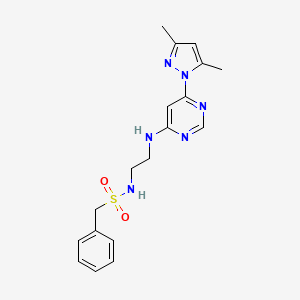
3,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid , also known by its chemical formula C₁₉H₁₇NO₂ , is a synthetic compound with intriguing properties. Its molecular weight is approximately 291.35 g/mol . The IUPAC name for this compound is 3,8-dimethyl-2-(4-methylphenyl)-4-quinolinecarboxylic acid .
Aplicaciones Científicas De Investigación
Quinoline Derivatives as Corrosion Inhibitors
Quinoline derivatives are widely recognized for their anticorrosive properties. Their effectiveness against metallic corrosion is attributed to the formation of stable chelating complexes with surface metallic atoms, which is facilitated by high electron density and the presence of polar substituents. This application is crucial for protecting materials in various industrial processes and environments (C. Verma, M. Quraishi, & E. Ebenso, 2020).
Synthesis of Pyrimidoquinolines
Another significant application involves the synthesis of pyrimido[4,5-b]quinolines, which are known for their therapeutic importance. These compounds have been developed through novel synthetic routes, offering potential in medicinal chemistry for creating drugs with significant therapeutic benefits (R. Nandha kumar, T. Suresh, A. Mythili, & P. Mohan, 2001).
Quinoline and Quinazoline Alkaloids in Drug Development
Quinoline and quinazoline alkaloids have garnered attention for their bioactive properties, including antitumor, antimalarial, antibacterial, and antifungal activities. The discovery of compounds like quinine and camptothecin from these classes has significantly impacted antimalarial and anticancer drug development, highlighting the potential of quinoline derivatives in pharmaceuticals (Xiao-fei Shang et al., 2018).
Biocatalyst Inhibition by Carboxylic Acids
Research into carboxylic acids, like quinoline-4-carboxylic acid derivatives, has shown that these compounds can inhibit microbes at concentrations below the desired yield and titer in fermentative production. This understanding is crucial for developing strategies to increase microbial robustness in industrial bioprocesses (L. Jarboe, Liam A. Royce, & Ping-huai Liu, 2013).
Quinoline Derivatives in Optoelectronic Materials
Quinoline derivatives are also being explored for their applications in optoelectronic materials due to their luminescent properties. These compounds are part of the development of materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors, showcasing the versatility of quinoline derivatives in material science (G. Lipunova, E. Nosova, V. Charushin, & O. Chupakhin, 2018).
Mecanismo De Acción
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic effects. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can affect its pharmacokinetics .
The action of a compound can also be influenced by the environment in which it is administered. Factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of the compound .
Propiedades
IUPAC Name |
3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-11-7-9-14(10-8-11)18-13(3)16(19(21)22)15-6-4-5-12(2)17(15)20-18/h4-10H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCGUUPBIALSIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2562432.png)


![Benzyl N-[(2S)-3-hydroxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B2562436.png)
![N-[1-(Cyclopropylmethyl)-2-oxo-3,4-dihydroquinolin-6-yl]prop-2-enamide](/img/structure/B2562439.png)
![[2-(2,4-Dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2562442.png)
![N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3-methylbenzamide](/img/structure/B2562447.png)

![2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2562449.png)

![Ethyl 1-{5-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate](/img/structure/B2562451.png)

![(2,4-dichlorophenyl)[1-(4-methyl-6-phenyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2562453.png)
